Fema No. 4868
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Overview
Description
Fema No 4868 is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a 4-(4-methyl-3-pentenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fema No. 4868 typically involves the reaction of furanone derivatives with appropriate alkylating agents. One common method is the alkylation of 2(5H)-furanone with 4-methyl-3-pentenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Fema No. 4868 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the furanone ring under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Substituted furanone derivatives.
Scientific Research Applications
Fema No. 4868 has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Fema No. 4868 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The furanone ring and the 4-(4-methyl-3-pentenyl) substituent play crucial roles in determining its biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2(5H)-Furanone, 4-(4-methyl-3-butenyl)-
- **2(5H)-Furanone, 4-(4-methyl-3-hexenyl)-
- **2(5H)-Furanone, 4-(4-methyl-3-heptenyl)-
Uniqueness
Fema No. 4868 is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61315-75-1 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(4-methylpent-3-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)4-3-5-9-6-10(11)12-7-9/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
RIHKUHPWQQLZLG-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CC(=O)OC1)C |
Canonical SMILES |
CC(=CCCC1=CC(=O)OC1)C |
Synonyms |
4-(4-methyl-3-pentenyl)-2(5H)-furanone alpha,beta-acariolide |
Origin of Product |
United States |
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